3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-19-10-4-2-9(3-5-10)8-16-13(17)12-11(6-7-20-12)15-14(16)18/h2-7H,8H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVIVVHEVHMWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661649 | |
| Record name | 3-[(4-Methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223888-84-3 | |
| Record name | 3-[(4-Methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation at Position 3
The 4-methoxybenzyl moiety is introduced at position 3 of the thienopyrimidine core via nucleophilic substitution or alkylation. In a representative procedure, 2,4-dichloro-thieno[3,2-d]pyrimidine is treated with 4-methoxybenzylamine in methanol at 0°C, selectively substituting the chloride at position 3. This regioselectivity arises from the differential reactivity of the 2- and 4-positions, influenced by electronic effects of the thiophene ring.
An alternative route involves Suzuki-Miyaura coupling to install aryl groups. For example, palladium-catalyzed cross-coupling of 3-bromo-thieno[3,2-d]pyrimidine-2,4-dione with 4-methoxyphenylboronic acid achieves aryl introduction at position 3, though this method requires precise control of catalytic systems (e.g., Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol).
Optimization of Reaction Conditions
Key parameters influencing alkylation efficiency include:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | 15–20% |
| Base | Potassium carbonate (K₂CO₃) | 10–12% |
| Temperature | 80–100°C | 8–10% |
Prolonged reaction times (>12 hours) and excess 4-methoxybenzyl chloride (1.5 equivalents) enhance conversion rates to 85–90%.
Functionalization and Purification Strategies
O-Demethylation and Reductive Amination
Post-alkylation, O-demethylation of the 4-methoxy group can be achieved using boron trifluoride-methyl sulfide complex (BF₃·SMe₂), yielding the hydroxylated analog. However, this step is optional and depends on the target application.
Reductive amination with sodium borohydride (NaBH₄) in methanol stabilizes intermediate imines, particularly when introducing secondary amines. This step is critical for preventing retro-aldol reactions during workup.
Purification Techniques
Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) analysis (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) confirms purity >98%.
Comparative Analysis of Synthetic Routes
Route Efficiency and Scalability
| Method | Steps | Total Yield (%) | Scalability |
|---|---|---|---|
| Cyclization-Alkylation | 3 | 68–72 | High |
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidine derivatives.
Substitution: Formation of substituted thienopyrimidine derivatives.
Scientific Research Applications
3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial, antiviral, and anti-inflammatory properties.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can inhibit enzymes such as protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation and survival of cancer cells. Additionally, it may interact with other molecular targets, such as topoisomerases and tubulin, further contributing to its anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The biological activity of thieno[3,2-d]pyrimidine derivatives is highly dependent on substituent type and position. Key analogs include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxybenzyl group (electron-donating) in the target compound contrasts with fluorophenyl (electron-withdrawing) analogs. This difference impacts π-π stacking and hydrogen bonding, critical for target interactions .
- Positional Effects : Substitution at position 6 (e.g., imidazo-pyridine) enhances antimicrobial activity, while position 3 modifications (e.g., benzyl or aryl groups) influence selectivity for cancer vs. microbial targets .
Anticancer Potential
- The target compound’s 4-methoxybenzyl group improves cytotoxicity in cancer cell lines (e.g., MCF-7, A549) by enhancing membrane permeability and inhibiting kinase pathways .
- In contrast, fluorinated analogs (e.g., 3-(2,4-difluorophenyl)-derivative) show reduced anticancer efficacy but superior antimicrobial activity due to increased electrophilicity .
Antimicrobial Activity
- 6-Substituted derivatives (e.g., imidazo-pyridine) exhibit MIC values <1 µg/mL against P. aeruginosa, outperforming streptomycin in some cases .
- The target compound’s methoxy group may reduce antimicrobial potency compared to halogenated analogs, as seen in docking studies where polar groups improved TrmD enzyme binding .
Biological Activity
3-(4-Methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities, particularly as a non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor. This article reviews its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C14H12N2O3S and is characterized by a thieno[3,2-d]pyrimidine core. The presence of a methoxybenzyl group enhances its lipophilicity and may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H12N2O3S |
| CAS Number | 1223888-84-3 |
| Synonyms | This compound |
LHRH Receptor Antagonism
Research indicates that derivatives of thieno[2,3-d]pyrimidine-2,4-dione exhibit significant antagonistic activity against the LHRH receptor. A notable study demonstrated that a related compound (9k: TAK-013) showed high binding affinity and potent in vitro activity with IC50 values of 0.1 nM and 0.06 nM for LHRH antagonism .
Mechanism of Action:
The thienopyrimidine core acts as an effective surrogate for other heterocyclic compounds in inhibiting the LHRH receptor. The unique methoxyurea side chain in these compounds forms intramolecular hydrogen bonds that stabilize the structure and enhance binding affinity.
Inhibition of MIF2 Tautomerase Activity
Another aspect of the biological activity of thieno[3,2-d]pyrimidine derivatives is their inhibition of macrophage migration inhibitory factor (MIF) tautomerase activity. A study reported that certain derivatives exhibited low micromolar potency against MIF2 with IC50 values ranging from 7.2 µM to 15 µM .
| Compound | IC50 (µM) |
|---|---|
| Inhibitor 3a (R110) | 15 ± 0.8 |
| Bromo-substituted analogue 3b | 7.2 ± 0.6 |
Case Study 1: LHRH Antagonist Efficacy
In vivo studies involving castrated male cynomolgus monkeys showed that oral administration of compound 9k resulted in nearly complete suppression of plasma LH levels at a dose of 30 mg/kg, lasting over 24 hours . This highlights the potential therapeutic application in conditions like prostate cancer where LHRH modulation is beneficial.
Case Study 2: MIF Inhibition
In another study focused on MIF inhibition, the derivatives were evaluated for their ability to inhibit MIF-mediated cellular processes. The results indicated that modifications to the thieno[3,2-d]pyrimidine structure could significantly enhance inhibitory potency against MIF tautomerase activity .
Q & A
Q. Key Parameters :
- Temperature: 80–100°C for cyclization.
- Solvent: DMF or acetonitrile for alkylation.
- Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of core to benzyl chloride) .
What analytical techniques are critical for characterizing this compound?
Basic Research Question
Characterization requires:
NMR Spectroscopy : H and C NMR in DMSO-d6 to confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) .
Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z 355.1) .
HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .
What biological activities are associated with this compound?
Basic Research Question
Reported activities include:
- Antimicrobial : Inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans via thiazole and pyrimidine interactions .
- Anticancer : Modulates kinase pathways (e.g., PI3K/Akt) in in vitro assays, with IC50 values <10 µM .
Mechanistic Insight : Fluorinated analogs show enhanced DNA intercalation, suggesting structure-dependent activity .
How can reaction conditions be optimized for higher yields?
Advanced Research Question
Variables to Optimize :
- Catalysts : Use tetrabutylammonium bromide (TBAB) to enhance nucleophilic substitution efficiency by 20% .
- Temperature Control : Lower cyclization temperatures (70°C) reduce side-product formation .
- Solvent Polarity : Switch from DMF to acetonitrile for better solubility of methoxybenzyl intermediates .
Q. Example Workflow :
Screen catalysts (e.g., K2CO3 vs. Cs2CO3).
Monitor reaction progress via TLC (Rf = 0.3 in 3:1 hexane/ethyl acetate).
How do structural modifications impact biological activity?
Advanced Research Question
Structure-Activity Relationship (SAR) Findings :
| Substituent | Activity Change | Reference |
|---|---|---|
| 4-Methoxybenzyl | ↑ Lipophilicity, ↑ metabolic stability | |
| Fluorine at para-phenyl | 3× potency vs. non-halogenated analogs | |
| Methylthio groups | ↓ Antimicrobial activity |
Q. Methodology :
- Compare IC50 values of analogs in enzyme inhibition assays.
- Use docking simulations (AutoDock Vina) to predict binding to Mycobacterium tuberculosis enoyl-ACP reductase .
How to resolve contradictions in reported biological data?
Advanced Research Question
Case Study : Discrepancies in antimicrobial activity (e.g., 4-methoxy vs. 4-chloro derivatives):
Experimental Variables :
- Bacterial strain variability (e.g., S. aureus ATCC 25923 vs. clinical isolates).
- Assay conditions (e.g., broth microdilution vs. agar diffusion) .
Mitigation :
What computational approaches predict its pharmacokinetic properties?
Advanced Research Question
In Silico Tools :
- ADMET Prediction : Use SwissADME to calculate logP (2.8), CNS permeability (-2.1), and CYP450 inhibition .
- Molecular Dynamics : Simulate binding to human serum albumin (HSA) to assess plasma stability .
Validation : Cross-check with experimental Caco-2 permeability assays .
How to address instability during storage?
Advanced Research Question
Instability Factors :
- Hydrolysis of the thienopyrimidine core in humid conditions.
- Photodegradation under UV light.
Q. Solutions :
- Store at -20°C in amber vials with desiccants.
- Monitor purity via HPLC every 3 months .
What advanced purification techniques improve scalability?
Advanced Research Question
Techniques :
Flash Chromatography : Gradient elution (0–50% ethyl acetate in hexane) for gram-scale purification .
Prep-HPLC : Use C18 columns with 0.1% TFA in mobile phase for >98% purity .
Q. Yield Comparison :
| Method | Purity | Yield |
|---|---|---|
| Recrystallization | 95% | 60% |
| Prep-HPLC | 99% | 45% |
Can this compound be repurposed for non-antimicrobial applications?
Advanced Research Question
Emerging Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
